N-(4-formylphenyl)ethanesulfonamide
Description
N-(4-Formylphenyl)ethanesulfonamide is a sulfonamide derivative characterized by an ethanesulfonamide group attached to a para-substituted formylphenyl ring. The formyl (-CHO) group at the 4-position of the phenyl ring confers unique reactivity, enabling participation in condensation reactions (e.g., Schiff base formation) and serving as a precursor for optoelectronic materials or bioactive molecules . Its synthesis typically involves sulfonylation of 4-aminobenzaldehyde derivatives, followed by purification via crystallization or chromatography.
Properties
Molecular Formula |
C9H11NO3S |
|---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
N-(4-formylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C9H11NO3S/c1-2-14(12,13)10-9-5-3-8(7-11)4-6-9/h3-7,10H,2H2,1H3 |
InChI Key |
LZGBDPFIYNWAMI-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-formylphenyl)ethanesulfonamide typically involves the reaction of 4-formylbenzenesulfonyl chloride with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Halogenation: The starting material, 4-formylbenzenesulfonyl chloride, is prepared by halogenating 4-formylbenzenesulfonic acid.
Amine Reaction: The halogenated compound is then reacted with ethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The starting materials are often sourced in bulk, and the reactions are optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-formylphenyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: 4-carboxybenzenesulfonamide.
Reduction: 4-hydroxybenzenesulfonamide.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
N-(4-formylphenyl)ethanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-formylphenyl)ethanesulfonamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This reactivity makes it a valuable tool in biochemical research for studying protein function and interactions.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
N-(2-Formylphenyl)-4-methylbenzenesulfonamide
- Structure : Features a formyl group at the ortho position and a 4-methylbenzenesulfonamide moiety.
1-(Ethoxycarbonyl)-N-(4-methoxyphenyl)ethanesulfonamide
- Structure : Contains an ethoxycarbonyl (-COOEt) group and a 4-methoxyphenyl substituent.
- Key Differences : The electron-donating methoxy group enhances lipophilicity, while the ethoxycarbonyl group improves metabolic stability compared to the reactive formyl group in the target compound .
- Applications : Likely used as a pharmaceutical intermediate due to its stability.
N-(4-Chlorobenzyl)-N-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)ethanesulfonamide
- Structure : Incorporates a pyrazole ring, chlorobenzyl, and trifluoromethyl groups.
- Key Differences : Bulky substituents enhance interactions with biological targets (e.g., kinases or receptors), making this compound a potent antitumor agent .
- Applications : Anticancer therapeutics, with demonstrated radio-sensitizing activity in breast cancer models.
N-[4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxopyrrolopyridinyl)phenyl]ethanesulfonamide
- Structure: Combines difluorophenoxy and pyrrolopyridine moieties.
- Key Differences : The fused heterocyclic system and fluorine atoms improve bioavailability and target selectivity, making it a candidate for oncology applications .
Physicochemical Properties
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